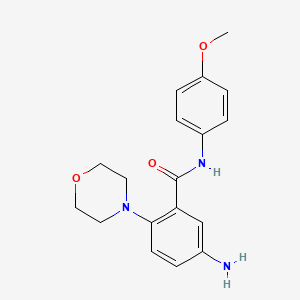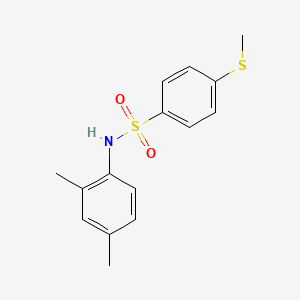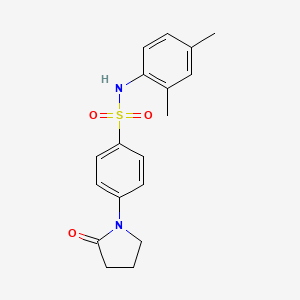
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide, also known as GW806742X, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide inhibits the protein kinase B (PKB/Akt) pathway by binding to the PH domain of Akt and preventing its translocation to the plasma membrane. This prevents the activation of downstream targets of Akt such as mTOR and GSK-3β, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer, it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, it improves insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMPK pathway. In cardiovascular diseases, it reduces inflammation and oxidative stress in the heart by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide in lab experiments include its high potency, selectivity, and specificity for the Akt pathway. However, its limitations include its poor solubility in water and its potential toxicity in vivo.
Direcciones Futuras
For research on 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide include the development of more potent and selective inhibitors of the Akt pathway, the evaluation of its efficacy in combination with other cancer therapies, the exploration of its potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammatory diseases, and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form 4-methoxy-N-(4-nitrophenyl)aniline. The second step involves the reaction of 4-methoxy-N-(4-nitrophenyl)aniline with morpholine in the presence of a catalyst such as sulfuric acid to form 4-methoxy-N-(4-nitrophenyl)-N-morpholin-4-ylbenzamide. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon to form 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide.
Aplicaciones Científicas De Investigación
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular diseases, it has been shown to reduce inflammation and oxidative stress in the heart.
Propiedades
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-5-3-14(4-6-15)20-18(22)16-12-13(19)2-7-17(16)21-8-10-24-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCCFMBNFNNEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)

![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)



![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)

